molecular formula C8H6ClNO3 B186962 4'-Chloro-3'-nitroacetophenone CAS No. 5465-65-6

4'-Chloro-3'-nitroacetophenone

Cat. No.: B186962
CAS No.: 5465-65-6
M. Wt: 199.59 g/mol
InChI Key: YEVPHFIFGUWSMG-UHFFFAOYSA-N
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Description

4'-Chloro-3'-nitroacetophenone (CAS 5465-65-6) is an aromatic ketone with the molecular formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol . Its structure features a nitro group at the 3'-position and a chlorine atom at the 4'-position on the acetophenone backbone. Key properties include a melting point of 99–101°C, a purity of ≥97% , and a hazard classification for eye irritation (Category 2), skin irritation (Category 2), and specific target organ toxicity (STOT SE 3) affecting the respiratory system . It is primarily used as an intermediate in synthesizing quinazoline derivatives, such as 6- and 7-acetyl-3-methyl-2-quinazolinecarboxamide 1,4-dioxa-cyclohexanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chloro-3’-nitroacetophenone can be synthesized through a multi-step process involving the nitration and chlorination of acetophenone derivatives. One common method involves the nitration of 4’-chloroacetophenone using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3’ position .

Industrial Production Methods: In an industrial setting, the production of 4’-chloro-3’-nitroacetophenone typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often cooled to manage the exothermic nature of the nitration process, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 4’-Chloro-3’-aminoacetophenone.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

    Oxidation: 4’-Chloro-3’-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 4’-chloro-3’-nitroacetophenone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and the chemical transformations the compound undergoes .

Comparison with Similar Compounds

The following table summarizes key comparisons between 4'-Chloro-3'-nitroacetophenone and structurally or functionally related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Hazard Profile
This compound 5465-65-6 C₈H₆ClNO₃ 199.59 99–101 Quinazoline synthesis Eye/Skin Irritant 2, STOT SE 3
3'-Nitroacetophenone 121-89-1 C₈H₇NO₃ 165.14 76–79 Pharmaceutical intermediates Limited data; general lab precautions
4'-Nitroacetophenone 100-19-6 C₈H₇NO₃ 165.15 Precursor to 4'-aminoacetophenone No specific hazards noted
4-Chloro-3-nitrobenzophenone 56107-02-9 C₁₃H₈ClNO₃ 261.66 Photochemical research Limited data; likely irritant
4-Chloro-3-nitrobenzoic acid 96-99-1 C₇H₄ClNO₄ 201.56 164–166 Agrochemical synthesis Corrosive; irritant
4'-Hydroxy-3'-nitroacetophenone C₈H₇NO₄ 181.14 Antioxidant studies Not classified

Structural and Functional Insights

Positional Isomerism: 3'-Nitroacetophenone lacks the chloro substituent, reducing steric hindrance and altering reactivity in electrophilic substitutions compared to this compound . 4'-Nitroacetophenone features a para-nitro group, enhancing its utility in reduction reactions to form amino derivatives (e.g., 4'-aminoacetophenone for quinolone synthesis) .

Substituent Effects: The chloro group in this compound increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitutions (e.g., amination or hydroxylation) . 4-Chloro-3-nitrobenzoic acid replaces the acetyl group with a carboxylic acid, significantly increasing acidity (pKa ~1.5) and enabling use in metal chelation or polymer synthesis .

Hazard Profiles: Chlorinated nitroacetophenones (e.g., this compound) exhibit higher toxicity than non-chlorinated analogs (e.g., 4'-Nitroacetophenone) due to combined electrophilic and lipophilic effects . Hydroxy or methoxy derivatives (e.g., 4'-Hydroxy-3'-nitroacetophenone) generally pose lower risks, as polar substituents reduce bioavailability .

Biological Activity

4'-Chloro-3'-nitroacetophenone (C8H6ClNO3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C8H6ClNO3
  • Molecular Weight : 201.59 g/mol
  • CAS Number : 5465-65-6
  • Structure : The compound features a chloro group and a nitro group attached to an acetophenone backbone, which contributes to its reactivity and biological activity .

Anticancer Activity

Research has indicated that derivatives of nitroacetophenones exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression.

  • Case Study : A derivative of this compound was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results demonstrated a higher cytotoxic effect on U-87 cells compared to MDA-MB-231, suggesting selective activity against certain cancer types .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar moieties have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress.

  • Experimental Results : In comparative studies, derivatives were evaluated using the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity comparable to or exceeding that of ascorbic acid, indicating a promising potential for therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial properties of nitroacetophenone derivatives have been explored in various studies. These compounds have demonstrated efficacy against a range of bacterial and fungal strains.

  • Findings : Research highlighted that certain derivatives could inhibit the growth of pathogenic bacteria, suggesting their potential as lead compounds in developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to cellular damage in cancer cells.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to apoptosis and cell cycle regulation.

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntioxidantDPPH radical scavenging
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-chloro-3'-nitroacetophenone, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nitration of 4-chlorobenzophenone under controlled低温 conditions (<5°C) to prevent over-nitration . A two-step process involving ammonolysis (heating at 125°C in methanol with ammonia) replaces chlorine with an amino group, followed by palladium-catalyzed hydrogenation for nitro reduction .
  • Critical Parameters :

  • Temperature control during nitration (<5°C) minimizes side reactions.
  • Catalyst selection (Pd/C) ensures efficient nitro group reduction.
  • Yield optimization requires inert atmospheres and solvent purity.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Melting Point : 99–101°C (deviations indicate impurities) .
  • Spectroscopy :
  • IR : Strong carbonyl stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹ .
  • ¹H-NMR : Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm; acetyl group singlet at δ 2.6 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms >99% purity .

Q. What safety protocols are essential when handling this compound?

  • Hazard Profile :

  • Skin/eye irritation (Category 2), respiratory toxicity (STOT SE 3) .
    • PPE Requirements : N95 respirators, nitrile gloves, and chemical-resistant goggles .
    • Storage : In airtight containers under inert gas (N₂/Ar) to prevent decomposition.

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of this compound in cross-coupling reactions?

  • Case Study : In Suzuki-Miyaura coupling, the nitro group directs electrophilic palladium to the ortho position, while chlorine influences electron density. Dual nickel/palladium catalysts improve selectivity for biphenyl derivatives .
  • Data Conflict Resolution : Conflicting yields (e.g., 60% vs. 85%) arise from solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃).

Q. What structural modifications enhance the biological activity of derivatives?

  • Example : Replacing the nitro group with an amino group (via hydrogenation) generates 3,4-diaminobenzophenone, a precursor for antimicrobial quinazoline derivatives .
  • SAR Analysis :

Modification Bioactivity
Nitro → AminoIncreased antibacterial potency
Acetyl → TrifluoromethylImproved metabolic stability
Data derived from comparative antimicrobial assays .

Q. How can discrepancies in reported melting points (e.g., 99–101°C vs. 95–98°C) be resolved?

  • Root Cause Analysis :

  • Impurity Sources : Residual solvents (e.g., methanol) lower observed melting points.
  • Crystallization Method : Slow cooling yields larger, purer crystals .
    • Validation : Recrystallize from ethyl acetate/hexane (1:3) and compare DSC thermograms .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic scaffolds?

  • Key Reaction : Condensation with 2-hydroxy-3-methoxybenzaldehyde forms benzofuran derivatives via Knoevenagel-like intermediates .
  • Mechanistic Steps :

Base-mediated deprotonation of the aldehyde.

Nucleophilic attack on the acetyl carbonyl.

Cyclization via intramolecular ether formation.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)ethanone
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InChI

InChI=1S/C8H6ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVPHFIFGUWSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022228
Record name 4'-Chloro-3'-nitroacetophenone
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Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-65-6
Record name 1-(4-Chloro-3-nitrophenyl)ethanone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-Chloro-3'-nitroacetophenone
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Record name 4'-chloro-3'-nitroacetophenone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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